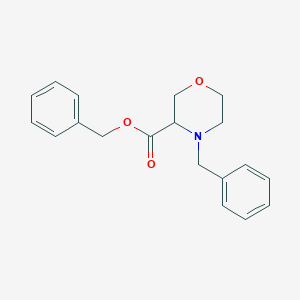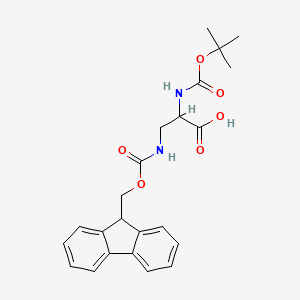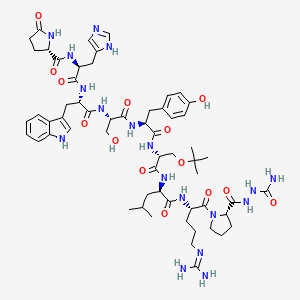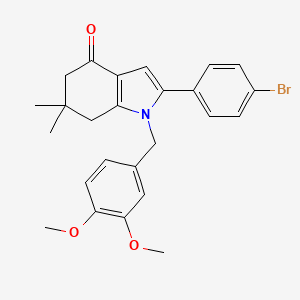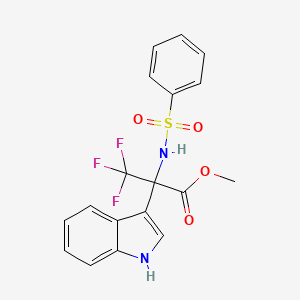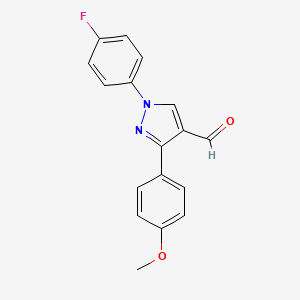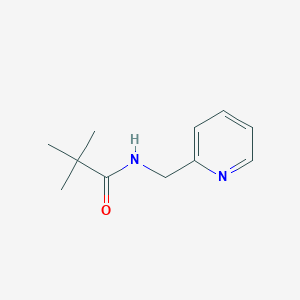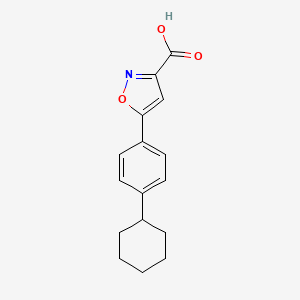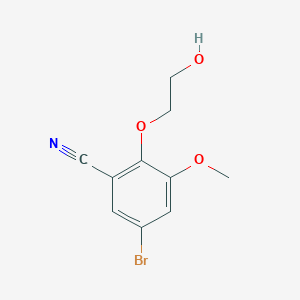
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one, or 1-(2-methoxyphenyl)-3-difluorophenylprop-2-en-1-one, is an organic compound that has been studied for its potential applications in scientific research. This compound is a colorless liquid and has a boiling point of 171.4°C. It has a molecular weight of 256.2 g/mol and a molecular formula of C11H9F2O2. 1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one is a highly reactive compound and can be used in a variety of scientific applications.
Scientific Research Applications
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has been studied for its potential applications in scientific research. It has been used as an intermediate in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and other compounds. In addition, it has been used in the synthesis of polymers and other materials.
Mechanism of Action
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has a highly reactive nature and can be used in a variety of reactions. It can undergo nucleophilic substitution reactions, such as the Williamson ether synthesis reaction, as well as electrophilic substitution reactions, such as the difluoromethylation reaction. It can also undergo elimination reactions, such as the E1 and E2 reactions.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential effects on cancer cells, but further research is needed to determine its efficacy.
Advantages and Limitations for Lab Experiments
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has several advantages when used in laboratory experiments. It is a highly reactive compound, making it suitable for a variety of reactions. It is also relatively inexpensive and can be synthesized in high yields. However, it is also a highly toxic compound, and proper safety measures should be taken when handling it. In addition, its reactivity can lead to the formation of unwanted side products, which can complicate the synthesis of the desired product.
Future Directions
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has potential applications in a variety of areas. Further research is needed to determine its efficacy in the synthesis of pharmaceuticals and other compounds, as well as its potential effects on biochemical and physiological processes. In addition, its potential use in the synthesis of polymers and other materials should be explored. Finally, its potential use as an intermediate in organic synthesis should be further investigated.
Synthesis Methods
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one can be synthesized using the Williamson ether synthesis reaction. This reaction involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction yields the desired compound in high yields. Other methods of synthesis have been investigated, such as the use of difluoromethylation reactions, but this method is the most efficient and cost-effective.
properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c1-20-16-8-3-2-5-12(16)15(19)10-9-11-13(17)6-4-7-14(11)18/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUZJURIXPBDZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

